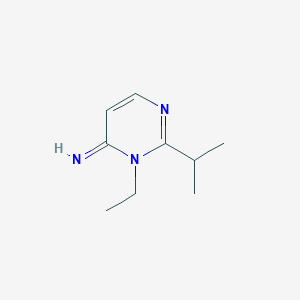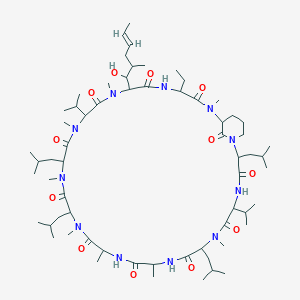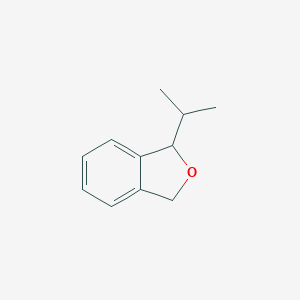
3-Ethyl-2-propan-2-ylpyrimidin-4-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-2-propan-2-ylpyrimidin-4-imine, also known as EPPI, is a chemical compound that has been widely used in scientific research due to its unique properties. EPPI is a pyrimidine derivative that has been synthesized using various methods, and it has shown promising results in several areas of research.
Mecanismo De Acción
3-Ethyl-2-propan-2-ylpyrimidin-4-imine's mechanism of action is not fully understood, but it has been shown to inhibit the activity of reactive oxygen species and reduce oxidative stress in cells. It has also been shown to inhibit the activity of inflammatory cytokines, which contribute to the development of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including reducing the levels of reactive oxygen species and inflammatory cytokines, increasing the activity of antioxidant enzymes, and improving mitochondrial function. These effects contribute to its potential therapeutic benefits in various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Ethyl-2-propan-2-ylpyrimidin-4-imine has several advantages for lab experiments, including its high stability and solubility in water and organic solvents. However, its high reactivity with other compounds and potential toxicity at high concentrations are limitations that need to be considered.
Direcciones Futuras
3-Ethyl-2-propan-2-ylpyrimidin-4-imine has shown promising results in various scientific research studies, and there are several future directions for its use. These include exploring its potential therapeutic benefits in neurodegenerative diseases, cancer, and cardiovascular diseases, as well as investigating its mechanism of action in more detail. Additionally, the development of new synthetic methods for this compound could lead to more efficient and cost-effective production of this compound.
Métodos De Síntesis
3-Ethyl-2-propan-2-ylpyrimidin-4-imine can be synthesized using different methods, including the reaction of 3-ethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimidine with isopropylamine. Another method involves the reaction of 3-ethyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimidine with 2-amino-2-methyl-1-propanol. Both methods produce high yields of this compound.
Aplicaciones Científicas De Investigación
3-Ethyl-2-propan-2-ylpyrimidin-4-imine has been used in various scientific research studies due to its unique properties. It has been shown to have potent antioxidant and anti-inflammatory properties and has been used in studies related to neuroprotection, cancer, and cardiovascular diseases.
Propiedades
Número CAS |
114362-22-0 |
|---|---|
Fórmula molecular |
C9H15N3 |
Peso molecular |
165.24 g/mol |
Nombre IUPAC |
3-ethyl-2-propan-2-ylpyrimidin-4-imine |
InChI |
InChI=1S/C9H15N3/c1-4-12-8(10)5-6-11-9(12)7(2)3/h5-7,10H,4H2,1-3H3 |
Clave InChI |
BGJOFJBCVUNAMJ-UHFFFAOYSA-N |
SMILES |
CCN1C(=N)C=CN=C1C(C)C |
SMILES canónico |
CCN1C(=N)C=CN=C1C(C)C |
Sinónimos |
4(3H)-Pyrimidinimine,3-ethyl-2-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)







![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)



